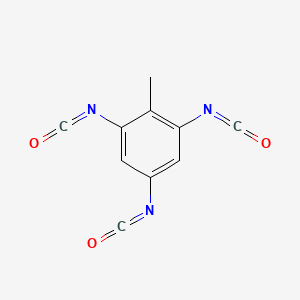

Toluene-2,4,6-triyl triisocyanate

Description

Contextualizing Toluene-2,4,6-triyl Triisocyanate within Multifunctional Isocyanate Chemistry

This compound belongs to the broader class of organic compounds known as isocyanates, which are characterized by the highly reactive -N=C=O functional group. doxuchem.com What sets this particular molecule apart is its trifunctionality, meaning it possesses three isocyanate groups attached to a central toluene (B28343) ring at the 2, 4, and 6 positions. vulcanchem.com This structural feature distinguishes it from more common diisocyanates, such as toluene diisocyanate (TDI), which have only two reactive sites. nih.gov

The presence of three isocyanate groups dramatically increases the crosslinking potential of the molecule. Crosslinking is a process that forms a three-dimensional network structure in polymers, significantly enhancing properties like rigidity, thermal stability, and chemical resistance. The reactivity of isocyanates is influenced by the electronic nature of their substituents; electron-withdrawing groups enhance the electrophilicity and reactivity of the isocyanate's carbon atom. rsc.org In this compound, the aromatic ring influences the reactivity of the three isocyanate groups, making them highly susceptible to nucleophilic attack by compounds containing active hydrogen atoms, such as alcohols, amines, and water. doxuchem.comrsc.org This high reactivity is fundamental to its role in polymerization and material modification.

Research Significance and Scope of Investigation

The primary research significance of this compound lies in its application as a crosslinking agent and a building block for highly branched polymers and dendrimers. Its ability to form strong, stable urethane (B1682113) linkages upon reaction with polyols is extensively exploited in the production of polyurethane (PU) materials. researchgate.net The trifunctional nature of this isocyanate allows for the creation of a high crosslink density in polyurethane networks, leading to materials with superior mechanical strength and dimensional stability.

Current research is actively exploring the use of this compound in the development of advanced materials. These include high-performance coatings, adhesives, and rigid foams for insulation. vulcanchem.com For instance, its incorporation into polyurethane formulations for foams can significantly improve their compressive strength and thermal properties. vulcanchem.com Moreover, ongoing studies are investigating its potential in emerging fields such as flame-retardant materials and biomedical adhesives. vulcanchem.com The versatility of this compound ensures its continued importance in the ongoing quest for novel materials with tailored properties. patsnap.com

Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₅N₃O₃ nih.gov |

| Molecular Weight | 215.16 g/mol nih.gov |

| IUPAC Name | 1,3,5-triisocyanato-2-methylbenzene nih.gov |

| CAS Number | 7373-26-4 chemnet.com |

| Density | 1.26 g/cm³ chemnet.com |

| Boiling Point | 328°C at 760 mmHg chemnet.com |

| Flash Point | 134.4°C chemnet.com |

Structure

3D Structure

Properties

CAS No. |

7373-26-4 |

|---|---|

Molecular Formula |

C10H5N3O3 |

Molecular Weight |

215.16 g/mol |

IUPAC Name |

1,3,5-triisocyanato-2-methylbenzene |

InChI |

InChI=1S/C10H5N3O3/c1-7-9(12-5-15)2-8(11-4-14)3-10(7)13-6-16/h2-3H,1H3 |

InChI Key |

PFUKECZPRROVOD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1N=C=O)N=C=O)N=C=O |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Toluene 2,4,6 Triyl Triisocyanate

Advanced Synthetic Routes to Toluene-2,4,6-triyl Triisocyanate

The production of this compound has traditionally been dominated by phosgenation, a robust but hazardous method. In response to environmental and safety concerns, significant research has been directed towards developing safer, more sustainable alternatives.

Phosgenation Pathways and Optimization for Aromatic Isocyanates

The conventional and most established industrial method for producing aromatic isocyanates is through the phosgenation of the corresponding primary amines. google.comwikipedia.org For this compound, the synthesis begins with the nitration of toluene (B28343) to produce 2,4,6-trinitrotoluene (B92697) (TNT), followed by the reduction of the nitro groups to form the precursor, Toluene-2,4,6-triamine (TAT). rsc.orgmetu.edu.trguidechem.comnih.gov

The core of the synthesis is the reaction of TAT with phosgene (B1210022) (COCl₂). This reaction proceeds through the formation of intermediate carbamoyl (B1232498) chlorides, which are then thermally decomposed to yield the final triisocyanate and hydrogen chloride (HCl) as a byproduct. google.comwikipedia.org

Reaction Pathway: C₇H₅(NH₂)₃ + 3COCl₂ → C₇H₅(NHCOCl)₃ + 3HCl C₇H₅(NHCOCl)₃ → C₇H₅(NCO)₃ + 3HCl

The process is highly exothermic and requires careful control of reaction conditions to optimize yield and minimize side reactions. Key optimization parameters include:

Temperature Control: The phosgenation reaction is typically carried out at elevated temperatures to facilitate the dehydrochlorination of the carbamoyl chloride intermediate. However, excessively high temperatures can lead to the formation of undesired byproducts, such as insoluble urea (B33335) derivatives or dimers. americanchemistry.com

Solvent: The reaction is conducted in an inert solvent to manage the heat of reaction and facilitate handling of the reactants and products.

Phosgene-to-Amine Ratio: An excess of phosgene is often used to ensure complete conversion of the amine groups and to minimize the formation of ureas. universiteitleiden.nl

Byproduct Management: The generation of two molecules of HCl for every isocyanate group formed presents a significant challenge. google.com Efficient scrubbing and recovery systems are necessary, and while the HCl has limited commercial value, it is a major source of industrial hydrochloric acid. google.comwikipedia.org

Emerging Synthesis Techniques for Triisocyanates

The extreme toxicity of phosgene has propelled the development of "phosgene-free" synthetic routes. digitellinc.comnwo.nl These emerging techniques aim to replace phosgene with less hazardous reagents and generate more environmentally benign byproducts.

Reductive Carbonylation of Nitroaromatics: This method involves the direct conversion of nitro compounds to isocyanates by reaction with carbon monoxide (CO), bypassing the amine formation and phosgenation steps. universiteitleiden.nldigitellinc.com For this compound, the starting material would be 2,4,6-trinitrotoluene (TNT). The reaction is typically catalyzed by transition metal complexes, particularly those based on palladium. nwo.nl This route is attractive as it utilizes readily available feedstocks and avoids the use of phosgene. However, it often requires high pressures and temperatures, and catalyst stability and separation remain significant challenges. nwo.nl

The Carbamate (B1207046) Route using Dimethyl Carbonate (DMC): A prominent phosgene-free alternative is the two-step process involving the formation and subsequent thermal decomposition of carbamates. researchgate.netnih.gov In this pathway, the amine precursor (TAT) is first reacted with a carbonylating agent like dimethyl carbonate (DMC). researchgate.netresearchgate.net

Step 1: Carbamate Formation: C₇H₅(NH₂)₃ + 3(CH₃O)₂CO --(Catalyst)--> C₇H₅(NHCOOCH₃)₃ + 3CH₃OH

Step 2: Carbamate Decomposition: C₇H₅(NHCOOCH₃)₃ --(Heat)--> C₇H₅(NCO)₃ + 3CH₃OH

This route is considered a "green" process because DMC is a non-toxic reagent, and the methanol (B129727) (CH₃OH) byproduct can be recycled, improving atom economy. researchgate.netnih.gov Research on the synthesis of diisocyanates like TDI and MDI via this route has shown high yields of the intermediate dicarbamate under optimized conditions using catalysts such as zinc acetate (B1210297). researchgate.netresearchgate.net

Reaction Kinetics and Mechanistic Elucidation in Triisocyanate Synthesis

Understanding the kinetics and mechanisms of isocyanate formation is fundamental to controlling the reaction, maximizing product yield, and ensuring process safety.

Catalysis in Isocyanate Formation Reactions

Catalysts play a pivotal role in both traditional and emerging synthesis routes for aromatic isocyanates. In phosgene-free pathways, catalysis is essential for achieving high efficiency and selectivity.

For the carbamate route using DMC, various catalysts have been investigated. Lewis acids, such as zinc acetate (Zn(OAc)₂), have proven effective for the methoxycarbonylation of aromatic diamines. researchgate.netresearchgate.net Studies on the synthesis of dimethyltoluene-2,4-dicarbamate (the precursor to 2,4-TDI) have demonstrated that catalyst choice is critical.

| Catalyst | Temperature (°C) | Time (h) | Yield of Dicarbamate (%) | Reference |

| Zinc Acetate | 170 | 3 | 89.6 | researchgate.net |

| Zinc Stearate (B1226849) | 170 | 5 | 95.5 | researchgate.net |

| Zinc Acetate | 180 | 2 | 98.0 | researchgate.net |

This table is interactive. Click on the headers to sort the data.

The mechanism in the DMC route often involves the formation of a urea intermediate, with the catalyst primarily promoting the subsequent alcoholysis of this intermediate. ionike.com Other catalytic systems, such as nickel-promoted magnetic iron oxides, have also been developed for the synthesis of N-substituted carbamates, offering the advantage of easy magnetic separation and catalyst recycling. ionike.com

In the reductive carbonylation of nitroaromatics, homogeneous palladium catalysts are commonly employed. universiteitleiden.nlnwo.nl The development of efficient catalyst systems that can operate under milder conditions is a key area of research to make this route economically competitive. nwo.nl

Influence of Reaction Conditions on Aromatic Isocyanate Reactivity

The reactivity of aromatic isocyanates and the kinetics of their formation are highly sensitive to reaction conditions such as temperature, pressure, and the presence of catalysts.

In the synthesis of toluene diisocyanates (TDI), the reactivity of the two isocyanate groups differs significantly due to electronic and steric effects. The isocyanate group at the 4-position is approximately four times more reactive than the group at the 2-position at room temperature. wikipedia.org This reactivity difference diminishes at higher temperatures (around 100°C), where steric hindrances are more easily overcome. metu.edu.tr This principle is directly applicable to this compound, where the reactivity of the three NCO groups will be influenced by their position on the toluene ring and the reaction temperature.

Temperature is also a critical factor in the stability of the final product. Prolonged storage of TDI at temperatures above 49°C (120°F) can lead to the formation of an insoluble dimer, which negatively impacts product quality. americanchemistry.com The freezing point of TDI is approximately 14°C (57°F), and controlled heating is required if the material solidifies during transport or storage to prevent localized overheating that could cause dangerous pressure build-up from the release of carbon dioxide. americanchemistry.com

Green Chemistry Principles in this compound Synthesis

The push for sustainable chemical manufacturing has led to the application of green chemistry principles to isocyanate production. The primary focus has been the development of phosgene-free routes to eliminate the use of this highly toxic and corrosive chemical and its hazardous HCl byproduct. digitellinc.comresearchgate.netnih.gov

The use of dimethyl carbonate (DMC) as a substitute for phosgene is a prime example of green synthesis. researchgate.netrsc.org DMC is a non-toxic, biodegradable reagent. researchgate.net The synthesis of isocyanates via the DMC/carbamate pathway aligns with several green chemistry principles:

Preventing Waste: The methanol byproduct can be recycled to produce more DMC, leading to a process with high atom economy. nih.gov

Designing Safer Chemicals: This route avoids the production and handling of phosgene, significantly reducing the intrinsic hazards of the process. google.comresearchgate.net

Safer Solvents and Auxiliaries: While solvents are still used, the elimination of HCl reduces the corrosivity (B1173158) of the reaction mixture, potentially allowing for a wider range of less hazardous solvents.

Another green approach is the catalytic reductive carbonylation of nitro compounds. This method attempts to create the isocyanate directly from the nitro precursor and carbon monoxide, reducing the number of synthetic steps. universiteitleiden.nldigitellinc.com While challenges remain, successful implementation would represent a significant advancement in sustainable isocyanate production. digitellinc.comnwo.nl

Future research is also exploring the use of bio-based feedstocks to produce aromatic isocyanates, which would further enhance the sustainability profile by reducing reliance on petrochemicals. chemrxiv.org The synthesis of isocyanates from renewable sources like lignin (B12514952) derivatives represents a long-term goal for the polyurethane industry. chemrxiv.org

Development of Environmentally Benign Synthetic Protocols

The industrial synthesis of isocyanates, including toluene diisocyanate (TDI), has traditionally relied on the use of highly toxic phosgene. wikipedia.org This process raises significant environmental and safety concerns, prompting research into greener synthetic alternatives. While specific literature on the environmentally benign synthesis of this compound is scarce, the principles and methodologies developed for other isocyanates, particularly TDI, serve as a crucial framework.

A key focus in developing environmentally friendly protocols is the avoidance of phosgene. One of the most promising phosgene-free routes involves the synthesis of carbamate intermediates, which can then be thermally decomposed to yield the desired isocyanate and an alcohol that can be recycled. For instance, the synthesis of toluene dicarbamate (TDC), a precursor to TDI, has been studied using dimethyl carbonate (DMC) as a non-toxic carbonyl source to react with 2,4-toluenediamine (TDA). researchgate.net This approach eliminates the need for phosgene and corrosive byproducts like hydrochloric acid (HCl). wikipedia.org

Research has focused on optimizing the synthesis of TDC by exploring various catalysts. Studies have shown that Lewis acid catalysts, such as zinc salts, are effective in this conversion. For example, zinc acetate and zinc stearate have been demonstrated to catalyze the reaction between TDA and DMC, leading to high yields of TDC. researchgate.net However, catalyst deactivation over time, attributed to the formation of zinc oxide, remains a challenge being addressed through the development of more robust supported catalysts. researchgate.net The insights gained from these studies on TDI precursors are directly applicable to the development of greener pathways for triisocyanates.

Table 1: Catalyst Performance in the Synthesis of Toluene Dicarbamate (TDC) from TDA and DMC

| Catalyst | Reaction Temperature (°C) | Reaction Time (h) | TDC Yield (%) | Source |

|---|---|---|---|---|

| Zinc Acetate | 170 | 3 | 89.6 | researchgate.net |

| Zinc Stearate | 170 | 5 | 95.5 | researchgate.net |

| AC Supported Zinc Acetate | 170 | 3 | 86.0 | researchgate.net |

Another green approach involves the depolymerization of polyurethane (PU) waste to recover isocyanates, which can then be reused. nih.govacs.org This chemical recycling method provides a pathway toward a circular economy for polyurethanes, reducing the demand for virgin isocyanate production from petrochemical feedstocks. nih.gov Recent advances have utilized organoboron Lewis acids to depolymerize PUs directly into isocyanates under mild conditions (e.g., ~80 °C in toluene), avoiding harsh reagents. nih.govacs.org

Atom Economy and Waste Minimization Strategies in Triisocyanate Production

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical process in converting the mass of reactants into the desired product. rsc.org An ideal reaction has 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no waste byproducts.

Reaction: CH₃C₆H₃(NH₂)₂ + 2 COCl₂ → CH₃C₆H₃(NCO)₂ + 4 HCl

Applying this to a hypothetical triisocyanate synthesis from a corresponding triamine would generate even more HCl byproduct, further reducing the atom economy. Phosgene-free routes, such as those utilizing the thermal decomposition of carbamates, offer a significant improvement in atom economy. In this method, the alcohol co-product can be recycled, and the primary decomposition yields only the target isocyanate and the alcohol, approaching a more ideal, waste-free synthesis.

Table 2: Illustrative Atom Economy Comparison for Isocyanate Synthesis

| Synthetic Route | Key Reactants | Desired Product | Byproducts | Atom Economy Principle | Source |

|---|---|---|---|---|---|

| Traditional Phosgenation | Toluenediamine, Phosgene | Toluene Diisocyanate | Hydrogen Chloride (HCl) | Poor atom economy due to significant mass of HCl waste. | wikipedia.org |

| Carbamate Decomposition | Toluene Dicarbamate | Toluene Diisocyanate | Alcohol (recyclable) | High atom economy as the alcohol can be recycled into the carbamate synthesis step. | researchgate.net |

Waste minimization in the isocyanate industry also involves managing process wastes and end-of-life products. indexcopernicus.com Strategies include:

Source Reduction: Optimizing reaction conditions and using more efficient catalysts to prevent waste generation from the outset. indexcopernicus.com

Recycling: As mentioned, chemical recycling of polyurethane products to recover valuable isocyanates and polyols is a key strategy for a circular economy. nih.gov This reduces landfilling and the need for new monomer production. nih.gov

Waste Treatment: For unavoidable waste streams, methods are employed to neutralize reactive isocyanate groups. One common method is to react waste isocyanate with a polyol to form an inert polyurethane foam, which can then be disposed of more safely according to regulations. americanchemistry.com Another approach involves reacting the waste isocyanate with a neutralization solution. americanchemistry.com

These strategies, while often discussed in the context of high-volume isocyanates like MDI and TDI, are fundamental to improving the environmental profile of the entire isocyanate production chain, including that of this compound. americanchemistry.comepa.gov

Polymerization and Crosslinking Dynamics of Toluene 2,4,6 Triyl Triisocyanate

Urethane (B1682113) Formation Mechanisms with Toluene-2,4,6-triyl Triisocyanate

The formation of urethanes from this compound and polyols is a cornerstone of polyurethane chemistry. This reaction is a nucleophilic addition where the hydroxyl group of the polyol attacks the electrophilic carbon atom of the isocyanate group. researchgate.net The trifunctional nature of this compound allows for the formation of a three-dimensional network structure, which is fundamental to the properties of the resulting polyurethane. vulcanchem.com

Kinetics and Thermodynamics of Isocyanate-Hydroxyl Reactions

The reaction between isocyanates and hydroxyl groups is a step-growth polymerization process. wikipedia.org The kinetics of this reaction are influenced by several factors, including the reactivity of the isocyanate, the type of alcohol (primary or secondary), and the presence of catalysts. ebrary.netresearchgate.net The reaction is exothermic, with a heat of formation reported to be in the range of -16 to -34 kcal/mol, and exists in a temperature-dependent equilibrium with its reactants. ebrary.net

Studies on the reaction of toluene (B28343) with hydroxyl radicals have provided insights into the kinetics, though this is a different reaction from urethane formation. These studies have highlighted the importance of quantum chemical calculations and the treatment of anharmonicity in determining accurate rate coefficients and branching ratios. rsc.orgnih.govchemrxiv.orgosti.gov For the isocyanate-hydroxyl reaction, the rate is dependent on the concentrations of both reactants and can be accelerated by catalysts. researchgate.netresearchgate.net

Influence of Steric and Electronic Factors on Functional Group Reactivity

The reactivity of the isocyanate groups in this compound is not uniform and is significantly influenced by both steric and electronic factors. The isocyanate groups are subject to electron-withdrawing effects from the aromatic ring, which increases their reactivity by making the carbon atom more electrophilic. poliuretanos.netmdpi.com

Polyurethane and Polyurea Network Formation via this compound

The trifunctionality of this compound is instrumental in the formation of highly crosslinked polyurethane and polyurea networks. These networks are characterized by their three-dimensional structure, which imparts high thermal and mechanical stability to the resulting materials. vulcanchem.com

Crosslinking Density and Network Architecture Control

The crosslinking density is a crucial parameter that determines the properties of the final polyurethane material. researchgate.netsabtechmachine.com It is directly related to the concentration of the trifunctional isocyanate and the functionality of the polyol or polyamine used in the formulation. sabtechmachine.com By varying the amount of this compound, one can control the crosslink density and thus tailor the mechanical properties of the polymer, such as its hardness, tensile strength, and elongation at break. sabtechmachine.commostwiedzy.pl Higher crosslink density generally leads to a harder and more rigid material with a higher glass transition temperature. researchgate.netresearchgate.net

The architecture of the network can also be controlled by the reaction conditions and the choice of other monomers. For example, the use of different chain extenders or a mixture of di- and tri-functional isocyanates allows for the synthesis of polymers with varying network structures and properties. researchgate.netacs.org

Table 1: Factors Influencing Crosslinking Density and Polymer Properties

| Factor | Influence on Crosslinking Density | Resulting Polymer Properties |

| Concentration of this compound | Increases with higher concentration | Increased hardness, stiffness, and tensile strength; decreased elongation. sabtechmachine.com |

| Functionality of Polyol/Polyamine | Increases with higher functionality | Enhanced network formation and rigidity. sabtechmachine.com |

| NCO/OH Ratio | Can be varied to control network structure | Affects the extent of crosslinking and final properties. researchgate.net |

| Type of Chain Extender | Influences the hard segment domains | Affects phase separation and mechanical properties. acs.org |

Interfacial Polymerization Phenomena in Isocyanate-Derived Systems

Interfacial polymerization is a technique where polymerization occurs at the interface of two immiscible liquids. wikipedia.org This method can be employed to create thin polymer films, microcapsules, and nanofibers from isocyanate-based systems. nih.govyoutube.com In this process, the isocyanate, such as this compound, is dissolved in an organic phase, and a polyol or polyamine is dissolved in an aqueous phase. wikipedia.org The reaction takes place rapidly at the interface, forming a polymer film that can act as a barrier, limiting further reaction. youtube.com

The characteristics of the resulting polymer, such as film thickness and permeability, are influenced by various factors including monomer concentrations, the reactivity of the monomers, and the presence of surfactants. nih.gov Stirring the reaction mixture can increase the interfacial area, leading to a higher polymer yield. wikipedia.org

Control of Macromolecular Structures and Morphologies

The final properties of polyurethanes derived from this compound are intimately linked to their macromolecular structure and morphology. rsc.org The arrangement of hard and soft segments within the polymer network leads to microphase separation, which significantly impacts the material's mechanical and thermal properties. acs.org The hard segments are formed from the reaction of the isocyanate with the chain extender, while the soft segments are derived from the long-chain polyols. acs.org

By carefully selecting the monomers and controlling the polymerization conditions, it is possible to tailor the macromolecular architecture. researchgate.netrsc.org For instance, the synthesis of hyperbranched polyurethanes can be achieved through the use of specific monomer combinations and reaction strategies, allowing for control over the degree of branching and molecular weight. nih.gov The morphology of the polymer, whether it be a foam, elastomer, or coating, is also determined by the formulation and processing conditions. vulcanchem.comacs.org

Advanced Crosslinking Systems and Their Interfacial Phenomena

This compound serves as a critical component in the formulation of advanced crosslinking systems, where its trifunctional nature is leveraged to create highly durable and specialized polymer networks. Its utility is particularly notable in the development of sophisticated composite materials and polymers for additive manufacturing, where control of interfacial properties and network architecture is paramount.

In advanced composite systems, this compound is employed as a crosslinking agent for sizing agents applied to reinforcement materials, such as carbon fibers. The sizing agent modifies the surface of the fibers to enhance their adhesion to the bulk polymer matrix. The triisocyanate can be used to crosslink epoxy-based sizing agents, creating a robust interfacial layer. In this application, the isocyanate groups react with the hydroxyl groups present in the epoxy sizing. This creates a covalently bonded, crosslinked network at the fiber surface. This network not only strengthens the interfacial region but can also present unreacted isocyanate groups for subsequent bonding with the matrix resin, such as a vinyl ester or unsaturated polyester. google.com

The result is a significant improvement in the interfacial adhesion between the carbon fibers and the polymer matrix. Research has demonstrated that composites fabricated with carbon fibers treated with a sizing system crosslinked by a triisocyanate exhibit substantially enhanced mechanical performance compared to those with standard sizings. The improved adhesion facilitates more effective stress transfer from the matrix to the fibers, leading to higher composite strength and durability. google.com

The table below presents research findings on the mechanical properties of a carbon fiber/vinyl ester resin composite, comparing a standard commercial sizing to an advanced system utilizing a triisocyanate-crosslinked epoxy sizing agent.

Table 1: Comparative Mechanical Properties of Carbon Fiber Composites

| Property | Standard Sizing | Triisocyanate-Crosslinked Sizing | Percentage Increase |

|---|---|---|---|

| Interlaminar Shear Strength (ILSS) | 67 MPa | 97 MPa | 45% |

| 90° Flexural Strength | 32 MPa | 56 MPa | 75% |

Data derived from research on interfacial adhesion in carbon fiber composites. google.com

Furthermore, this compound is identified as a key ingredient in "dual cure" resins used for additive manufacturing, or 3D printing. google.comgoogle.com These advanced systems combine two distinct hardening mechanisms. Typically, an initial curing step involves photopolymerization to form a solid, shaped intermediate object, often referred to as a "green part." this compound can be incorporated into these resins as part of a blocked polyurethane prepolymer. google.com In the second stage, a thermal curing process is initiated. The heat unblocks the isocyanate groups, allowing them to react with polyols or other active-hydrogen compounds in the mixture, forming a secondary, highly crosslinked polyurethane or polyurea network. google.comgoogle.com This dual-curing approach allows for the rapid fabrication of complex shapes with an initial solidification method, followed by a thermal treatment that imparts superior mechanical properties, such as high toughness and elongation, to the final object. google.com

These systems often involve reacting a polyisocyanate, such as this compound, with a polyetheramine that contains both secondary amine and hydroxyl functional groups. google.com The higher functionality of the triisocyanate (greater than 2.0) is crucial for creating a densely crosslinked network, which is essential for the performance of materials like sealants, coatings, and adhesives. google.com

Theoretical Chemistry and Computational Modeling Studies on Toluene 2,4,6 Triyl Triisocyanate

Quantum Chemical Investigations of Toluene-2,4,6-triyl Triisocyanate Reactivity

Quantum chemical methods provide a powerful lens through which to examine the intrinsic reactivity of this compound. These calculations can predict molecular geometries, electronic structures, and the energetics of chemical reactions, offering insights that are often difficult to obtain through experimental means alone.

Electronic Structure Analysis of Triisocyanates.aps.orgarxiv.org

The electronic structure of an isocyanate molecule dictates its reactivity. The three isocyanate (-N=C=O) groups in this compound are highly electrophilic due to the electron-withdrawing nature of the oxygen and nitrogen atoms. This makes the carbon atom of the isocyanate group susceptible to nucleophilic attack, which is the primary mechanism of urethane (B1682113) bond formation.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to map the electron density distribution within the molecule. This analysis reveals the partial positive charge on the isocyanate carbon, confirming its electrophilicity. Furthermore, the aromatic ring and the methyl group can influence the reactivity of the individual isocyanate groups through inductive and mesomeric effects. For instance, studies on related aromatic isocyanates like p-tolyl-isocyanate have shown that the NCO group has a dominating positive mesomeric effect, while the CH3 group has a positive electron-donating effect. nih.gov These electronic effects can lead to differences in the reactivity of the isocyanate groups at the 2, 4, and 6 positions of the toluene (B28343) ring.

Table 1: Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₅N₃O₃ | nih.gov |

| Molecular Weight | 215.16 g/mol | nih.gov |

| IUPAC Name | 1,3,5-triisocyanato-2-methylbenzene | nih.gov |

| InChIKey | PFUKECZPRROVOD-UHFFFAOYSA-N | nih.gov |

| SMILES | CC1=C(C=C(C=C1N=C=O)N=C=O)N=C=O | nih.gov |

| This table presents key computed identifiers and properties for this compound. |

Reaction Pathway Prediction and Transition State Analysis for Isocyanate Reactions.nih.govvot.plresearchgate.net

The reaction between an isocyanate and an alcohol to form a urethane is a cornerstone of polyurethane chemistry. Computational methods can be employed to model this reaction, predicting the most likely reaction pathways and identifying the transition states involved. researchgate.net This information is crucial for understanding the reaction kinetics and for designing more efficient catalytic systems.

For the reaction of this compound with a polyol, multiple reaction pathways are possible, corresponding to the reaction of each of the three isocyanate groups. Transition state theory, combined with quantum chemical calculations, can be used to determine the activation energy for each pathway. nih.gov These calculations can reveal whether the isocyanate groups react sequentially or simultaneously, and how the reactivity of the remaining isocyanate groups changes after one or two groups have already reacted.

Studies on similar systems, such as the reaction of phenyl isocyanate with alcohols, have proposed mechanisms involving the formation of alcohol complexes. researchgate.net In non-hydrogen bonding solvents, the reaction is thought to proceed through dimeric alcohol or alcohol-urethane complexes. researchgate.net In hydrogen-bonding solvents, a solvent-alcohol complex may be the dominant reactive species. researchgate.net Furthermore, computational studies have investigated the mechanism of cycloaddition reactions of isocyanates, revealing that the reaction can proceed through either a concerted or a stepwise mechanism depending on the polarity of the solvent. acs.org

Molecular Dynamics and Simulation of this compound-Based Polymers

While quantum chemistry provides insights into individual reaction events, molecular dynamics (MD) simulations are essential for understanding the collective behavior of molecules during polymerization and the resulting macroscopic properties of the polymer network. rsc.org

Polymerization Process Simulation and Microstructure Evolution.researchgate.net

MD simulations can model the step-growth polymerization of this compound with polyols. researchgate.net By representing the monomers as interacting particles, these simulations can track the formation of chemical bonds and the growth of polymer chains over time. This allows for the visualization of the microstructure evolution, from the initial mixture of monomers to the formation of oligomers and eventually a crosslinked network.

These simulations can provide valuable information about the distribution of molecular weights, the degree of branching, and the point at which gelation occurs—the formation of a continuous network spanning the entire system. dtic.milpolymerinnovationblog.com The kinetics of the polymerization process can also be studied by monitoring the concentration of reactive groups over time. vot.pl

Network Formation and Structural Evolution Modeling in Thermoset Polymers.researchgate.net

The three-dimensional network structure of the final thermoset polymer is critical to its mechanical and thermal properties. MD simulations can provide a detailed picture of this network topology. As the polymerization reaction proceeds past the gel point, the crosslinking density increases, leading to the formation of a rigid thermoset material. polymerinnovationblog.com

Simulations can be used to characterize the network structure in terms of the number of crosslinks, the length of the polymer chains between crosslinks (Mc), and the presence of any structural defects such as loops or dangling chains. drexel.eduvot.pl These structural features are directly related to the macroscopic properties of the polymer. For example, a higher crosslink density generally leads to a stiffer and more brittle material.

Prediction of Crosslinked Polymeric System Responses.researchgate.net

Once a realistic model of the crosslinked polymer network has been generated, MD simulations can be used to predict its response to external stimuli, such as mechanical stress or changes in temperature. drexel.edu By applying a simulated strain to the polymer network, for instance, one can calculate its elastic modulus and other mechanical properties. Similarly, by gradually increasing the temperature of the simulated system, the glass transition temperature (Tg) of the polymer can be determined.

These predictions can be used to establish structure-property relationships, which are invaluable for the rational design of new polyurethane materials with tailored properties. drexel.edu For example, simulations can help to understand how changes in the chemical structure of the isocyanate or polyol monomers will affect the final properties of the thermoset polymer.

Application of Artificial Intelligence and Machine Learning in Reaction Design and Optimization

The traditional paradigm of chemical reaction optimization, often reliant on iterative experimentation and expert intuition, is being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). altairengineering.itinl.gov In the complex field of isocyanate chemistry, these computational tools offer a pathway to accelerate development, enhance efficiency, and unlock novel material properties. adhesivesmag.com For the synthesis and application of this compound and related polyurethane systems, AI and ML are being applied to transform the entire product lifecycle, from initial reaction design to final formulation.

The core challenge in polyurethane production lies in the intricate relationship between numerous formulation components—such as polyols, isocyanates, catalysts, and surfactants—and the ultimate properties of the resulting polymer. adhesivesmag.com Slight variations in raw materials, mixing ratios, or process conditions can significantly impact performance metrics like tensile strength, thermal stability, and cure time. altairengineering.it AI and ML models excel at navigating this high-dimensional space, identifying complex, non-linear patterns within large datasets that are often opaque to human analysis. inl.govadhesivesmag.com

**Table 1: Reported Improvements in Isocyanate Production Using Machine Learning**| Metric | Improvement | Source |

|---|---|---|

| Yield Increase | 15% | patsnap.com |

| Energy Consumption Reduction | Up to 20% | patsnap.com |

The application of these technologies can be segmented into several key areas of reaction design and optimization:

Predictive Modeling and Property Forecasting: Machine learning algorithms are trained on historical experimental data to build models that can accurately predict the outcomes of chemical reactions or the physical properties of the resulting materials. adhesivesmag.compatsnap.com For example, ML models can forecast the density, airflow, and hardness of polyurethane foams based on the specific formulation inputs. adhesivesmag.com This predictive power allows researchers to screen a vast number of virtual formulations, identifying the most promising candidates for physical testing and significantly reducing the time and cost associated with trial-and-error experimentation. altairengineering.it

Process Optimization and Control: In the manufacturing of isocyanates, AI can be used for real-time monitoring and optimization. patsnap.com By analyzing sensor data from a reactor, ML algorithms can detect anomalies and prescribe adjustments to process parameters to maintain consistent quality and maximize yield. patsnap.com This approach moves beyond static recipes to a dynamic, responsive production process.

Reverse Engineering and Formulation Design: A particularly powerful application is using ML for inverse design. adhesivesmag.com Instead of predicting properties from a given formulation, these models can suggest formulations required to achieve a desired set of target properties. adhesivesmag.com A formulator can specify the required performance characteristics, and an optimization algorithm coupled with the ML model can generate optimal raw material combinations and ratios. altairengineering.it This capability is instrumental in customizing products for specific applications and accelerating the development of innovative materials. adhesivesmag.com

**Table 2: AI and Machine Learning Applications in Isocyanate Reaction and Formulation**| Application Area | Objective | Methodology | Source |

|---|---|---|---|

| Predictive Modeling | Forecast reaction outcomes and final material properties. | Train algorithms on historical data of formulations and performance characteristics. | adhesivesmag.compatsnap.com |

| Process Optimization | Improve reaction efficiency, yield, and product consistency. | Leverage real-time sensor data and ML to dynamically control process parameters. | altairengineering.itpatsnap.com |

| Formulation Design | Accelerate the development of new materials with specific properties. | Use predictive models to screen virtual formulations and inverse design to recommend optimal recipes. | altairengineering.itspecialchem.comadhesivesmag.com |

| Microstructure Design | Relate material microstructure to physical properties. | Apply deep learning to image data (e.g., SEM images) to predict performance. | github.io |

By integrating AI and machine learning, the chemical industry is creating "digital twins"—virtual models of a reaction or process—that can be used to simulate thousands of experimental conditions without consuming physical resources. inl.gov This data-centric approach enables a more fundamental understanding of the complex chemistry of compounds like this compound and their role in polyurethane systems, ultimately leading to faster innovation and more efficient, sustainable manufacturing processes. altairengineering.itinl.gov

Advanced Analytical Characterization Techniques for Toluene 2,4,6 Triyl Triisocyanate and Its Derivatives

Spectroscopic Methodologies for Structural Elucidation of Triisocyanates and Polymers

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying functional groups. The isocyanate group (-NCO) exhibits a strong and characteristic absorption band in the infrared spectrum, typically in the range of 2250-2280 cm⁻¹. cdnsciencepub.com This strong IR absorption is due to the asymmetric stretching vibration of the NCO group. Conversely, this same vibrational mode appears only weakly in Raman spectra. cdnsciencepub.com In contrast, the symmetric stretching motion of the NCO group results in a weak IR absorption but produces an intense signal in Raman spectroscopy. cdnsciencepub.com This complementary nature allows for unambiguous assignment of the NCO stretching frequencies.

In the context of polymers derived from triisocyanates, such as polyurethanes, IR and Raman spectroscopy can confirm the formation of urethane (B1682113) linkages. The disappearance of the strong isocyanate band and the appearance of new bands corresponding to N-H stretching (around 3300 cm⁻¹) and carbonyl (C=O) stretching of the urethane group (around 1700 cm⁻¹) are indicative of successful polymerization.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Infrared Activity | Raman Activity |

| Asymmetric NCO Stretch | 2250-2280 | Strong | Weak |

| Symmetric NCO Stretch | Varies | Weak | Intense |

| N-H Stretch (Urethane) | ~3300 | Moderate | Moderate |

| C=O Stretch (Urethane) | ~1700 | Strong | Moderate |

Nuclear Magnetic Resonance Spectroscopy for Molecular Architecture Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of Toluene-2,4,6-triyl triisocyanate derivatives and their polymers. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively.

For instance, in the analysis of toluene (B28343) diisocyanate (TDI) isomers, ¹H NMR can distinguish between the 2,4- and 2,6-isomers based on the chemical shifts of the methyl and aromatic protons. The methyl protons in the 2,6-isomer are more shielded and thus resonate at a lower δ value compared to the 2,4-isomer. This difference allows for the determination of the isomer ratio in a mixture.

In polyurethane characterization, ¹H NMR can confirm the structure by identifying signals corresponding to the different segments of the polymer chain, such as the polyol, the diisocyanate, and the chain extender. researchgate.netdtic.mil For example, the protons of the urethane group (NH) typically appear as a broad signal, and the chemical shifts of the methylene (B1212753) groups adjacent to the urethane linkage are also characteristic. researchgate.net

¹³C NMR spectroscopy provides complementary information, with the carbonyl carbon of the urethane group showing a distinct resonance. dtic.mil Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be used to establish connectivity between protons and carbons, further refining the structural assignment. Solid-state NMR is particularly useful for analyzing cross-linked and insoluble polyurethane networks, providing insights into the local environment and mobility of the polymer chains. polymersynergies.net

Chromatographic and Mass Spectrometric Approaches for Compositional Analysis

Chromatographic and mass spectrometric techniques are essential for separating complex mixtures and identifying the individual components of this compound formulations and their reaction products.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of isocyanates. koreascience.kr Due to their high reactivity, isocyanates are typically derivatized before analysis to form stable compounds. nih.govepa.gov Common derivatizing agents include 1-(2-pyridyl)piperazine (B128488) (1-2PP) and di-n-butylamine (DBA), which react with the isocyanate groups to form ureas that can be readily detected by UV or electrochemical detectors. koreascience.krdiva-portal.org

The choice of mobile phase and column is critical for achieving good separation of the derivatized isocyanates. koreascience.kr Gradient elution is often employed to separate a wide range of isocyanate derivatives in a single run. koreascience.krsigmaaldrich.com For instance, a reverse-phase C18 column with a mobile phase gradient of acetonitrile (B52724) and an ammonium (B1175870) acetate (B1210297) buffer can be used to separate derivatized toluene diisocyanate (TDI) isomers and other isocyanates. koreascience.krepa.gov HPLC methods have been developed for the trace analysis of airborne isocyanates, with detection limits in the sub-microgram per cubic meter range. nih.gov

A reverse-phase HPLC method for the analysis of this compound has been described using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring mass spectrometric detection, the phosphoric acid can be replaced with a volatile acid like formic acid. sielc.com

| Parameter | Condition |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid |

| Detection | UV or MS (with formic acid instead of phosphoric acid) |

Mass Spectrometry (MS) and Tandem MS for Molecular Identification and Fragmentation Pathways

Mass Spectrometry (MS) is a powerful tool for the identification of this compound and its derivatives by providing information about their molecular weight and elemental composition. When coupled with a chromatographic separation technique like HPLC or GC, it becomes a highly specific and sensitive analytical method (LC-MS or GC-MS).

Tandem Mass Spectrometry (MS/MS) provides even more detailed structural information by inducing fragmentation of a selected parent ion and analyzing the resulting fragment ions. This allows for the elucidation of fragmentation pathways, which can be used to confirm the identity of a compound and to distinguish between isomers. The analysis of derivatized isocyanates by LC-MS/MS is a common approach for achieving high sensitivity and specificity. diva-portal.org For example, the fragmentation of derivatized TDI isomers can provide characteristic product ions that allow for their unambiguous identification.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is another important technique for the analysis of isocyanates, although derivatization is generally required due to their high reactivity and low volatility. rsc.org Derivatization converts the isocyanates into more volatile and thermally stable compounds that can be analyzed by GC.

Various derivatizing reagents have been used for the GC-MS analysis of isocyanates, including amines and alcohols. rsc.orgnih.gov For example, a method was developed for the simultaneous determination of residual diisocyanates and their corresponding diamines in biodegradable mulch films using N-ethoxycarbonylation derivatization with ethyl chloroformate followed by GC-MS analysis. mdpi.com This method demonstrated good linearity, recovery, and low detection limits. mdpi.com

The choice of the GC column is also crucial for separating the derivatized isomers. For instance, an OV-225 stationary phase has been shown to be effective for the separation of 2,4- and 2,6-TDI isomers. researchgate.netbit.edu.cn The electron ionization (EI) mass spectra of the derivatized isocyanates provide fragmentation patterns that are useful for identification. nih.gov

Advanced Derivatization Strategies for Enhanced Analytical Detection

The inherent high reactivity and low concentration levels of isocyanates, including this compound and its related oligomers, present significant challenges for direct analytical measurement. rsc.org To overcome these issues, derivatization is a crucial and widely adopted strategy. rsc.orgresearchgate.net This process involves chemically modifying the highly reactive isocyanate functional groups (-N=C=O) into stable, more easily detectable derivatives. researchgate.net The primary goals of derivatization are to stabilize the analyte for sample collection and storage, and to enhance its detectability by introducing a chromophore for UV-visible detection or a fluorophore for fluorescence detection, thereby improving the sensitivity and selectivity of analytical methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). rsc.orgresearchgate.net

The selection of a derivatizing reagent is critical for successful analysis. An ideal reagent should react quickly and completely with all isocyanate groups to prevent analyte loss through side reactions. nih.govsigmaaldrich.comgoogle.com The resulting derivative must be stable and provide a strong, consistent signal in the chosen detection system, such as UV, fluorescence, or mass spectrometry. nih.govsigmaaldrich.com

Derivatization for Liquid Chromatography (LC)

Liquid chromatography, particularly HPLC, is a primary technique for the analysis of isocyanate derivatives due to its versatility in handling a wide range of compound polarities and molecular weights. rsc.org A variety of reagents have been developed to form stable urea (B33335) derivatives with isocyanates, which are then analyzed using different detection methods.

Piperazine-Based Reagents : Reagents containing a piperazine (B1678402) functional group are commonly employed.

1-(2-Methoxyphenyl)piperazine (MOPP) : This is a well-established reagent used in standard methods, such as the UK Health and Safety Executive's MDHS 25, for derivatizing isocyanate species. google.com The resulting derivatives are typically analyzed by HPLC with ultraviolet (UV) and electrochemical (EC) detectors in series. google.comnih.gov A study on extractable toluene diisocyanate (TDI) from flexible polyurethane foam suggested a preferred method using a toluene solution of MOPP for extraction and derivatization, followed by analysis with liquid chromatography-mass spectrometry (LC-MS). nih.gov

1-(9-Anthracenylmethyl)piperazine (MAP) : Developed as a novel reagent, MAP was designed to offer high reactivity and excellent detection characteristics. nih.govsigmaaldrich.com It reacts rapidly with isocyanate groups and the resulting derivatives exhibit strong fluorescence, allowing for very low detection levels. nih.govsigmaaldrich.com In a comparative study, the relative reactivity of MAP with phenyl isocyanate was found to be higher than MOPP, tryptamine (B22526) (TRYP), and 9-(methylaminomethyl)anthracene (B57991) (MAMA). nih.govsigmaaldrich.com Furthermore, MAP derivatives showed superior fluorescence response compared to those from MAMA and TRYP. nih.govsigmaaldrich.com

Anthracene-Based Reagents : The anthracene (B1667546) moiety provides a strong fluorophore, leading to highly sensitive detection.

9-(Methylaminomethyl)anthracene (MAMA) : MAMA is a fluorescent and UV-active reagent that significantly improves sensitivity. rsc.org The MAMA-based urea derivatives exhibit strong UV absorption and fluorescence, with a sensitivity reported to be ten to twenty times better than older reagents like N-(4-nitrobenzyl)-N-propylamine (NNNP). rsc.org MAMA has been successfully used to quantify the total reactive isocyanate group (TRIG) in various isocyanate monomers, oligomers, and prepolymers using reverse-phase HPLC with both fluorescence and UV detection. rsc.org

9-Anthracenylmethyl 1-piperazinecarboxylate (PAC) : This reagent is used in a unique method for quantifying total non-monomeric isocyanates. The technique involves derivatizing the isocyanate species with PAC, followed by a cleavage reaction that produces a single quantifiable product, 9-anthracenylmethyl methyl sulfide (B99878) (AMMS), which is then measured by HPLC. rsc.org

Other Amine Reagents :

Tryptamine (TRYP) : Tryptamine has been evaluated as a derivatizing agent for airborne isocyanates, with analysis performed by HPLC with fluorescence and amperometric detection. google.com While this method offers selective detection, reagents with faster reaction kinetics and stronger detector responses are often desired for improved accuracy and lower detection limits. google.com

Di-n-butylamine (DBA) : DBA is widely used for derivatizing a broad range of isocyanates, including TDI isomers, for subsequent analysis by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). uu.nlnih.govdiva-portal.org This approach has been validated through interlaboratory studies, demonstrating good reproducibility for quantifying various isocyanates in air samples. uu.nlnih.gov The DBA derivatives are noted for their stability. sigmaaldrich.com

The following table summarizes key derivatization reagents used for the LC analysis of isocyanates.

| Derivatizing Reagent | Abbreviation | Typical Analytical Technique | Key Findings & Advantages |

| 1-(2-Methoxyphenyl)piperazine | MOPP | HPLC-UV/EC, LC-MS | Established reagent used in standard methods like MDHS 25; suitable for extracting and analyzing TDI from consumer products. google.comnih.gov |

| 1-(9-Anthracenylmethyl)piperazine | MAP | HPLC-UV/FLD | High reactivity and superior fluorescence response compared to other common reagents, enabling very low detection levels. nih.govsigmaaldrich.com |

| 9-(Methylaminomethyl)anthracene | MAMA | HPLC-UV/FLD | Provides high sensitivity (10-20x better than older reagents); successfully used for Total Reactive Isocyanate Group (TRIG) analysis. rsc.orggoogle.com |

| Di-n-butylamine | DBA | LC-MS/MS | Forms very stable derivatives; validated for quantitative analysis of a wide range of isocyanates, including TDI isomers and oligomers. uu.nlnih.govdiva-portal.org |

| Tryptamine | TRYP | HPLC-FLD/EC | Offers selective detection via dual fluorescence and electrochemical detectors. nih.govsigmaaldrich.comgoogle.com |

| 9-Anthracenylmethyl 1-piperazinecarboxylate | PAC | HPLC-UV/FLD | Used in a total isocyanate analysis method where a single cleavage product is quantified, simplifying the analysis of complex mixtures. rsc.orggoogle.com |

Derivatization for Gas Chromatography (GC)

Gas chromatography offers high separation efficiency, but the direct analysis of isocyanates like this compound is difficult due to their high polarity, low volatility, and thermal instability. mdpi.com Therefore, a multi-step derivatization approach is required. This typically involves the complete hydrolysis of the isocyanate to its corresponding primary amine, followed by derivatization of the amine to a more volatile and thermally stable compound suitable for GC analysis. mdpi.com

For this compound, this process would first involve hydrolysis, often using an acid like HCl, to yield Toluene-2,4,6-triamine (triaminotoluene). mdpi.comnih.gov The resulting triamine is then derivatized.

N-Ethoxycarbonylation with Ethyl Chloroformate (ECF) : Ethyl chloroformate (ECF) has proven to be a rapid and effective derivatizing reagent for amines. mdpi.com The reaction can be performed quickly at room temperature in an aqueous medium. mdpi.com The N-ethoxycarbonylation of the amine groups makes the resulting derivatives more lipophilic and volatile than the parent amines, facilitating their extraction into an organic solvent and subsequent separation and detection by GC-MS. mdpi.com This method has been developed for the simultaneous determination of residual diisocyanates and their related diamines in materials like biodegradable films. mdpi.com

The table below outlines the derivatization strategy for GC-based analysis.

| Step | Process | Reagent / Condition | Target Analyte (Post-Step) | Final Analytical Technique |

| 1 | Hydrolysis | Hydrochloric Acid (HCl) | Toluene-2,4,6-triamine | GC-MS (after Step 2) |

| 2 | Derivatization | Ethyl Chloroformate (ECF) | N-ethoxycarbonyl derivative of Toluene-2,4,6-triamine | GC-MS |

Applications and Advanced Materials Development Incorporating Toluene 2,4,6 Triyl Triisocyanate

Toluene-2,4,6-triyl Triisocyanate in High-Performance Polyurethane Systems

The trifunctional nature of this compound makes it a valuable component in the formulation of high-performance polyurethane products. Its ability to create a high density of crosslinks significantly enhances the properties of the resulting polyurethane, leading to materials with tailored performance characteristics for a range of specialized applications.

Development of Rigid Polyurethane Foams and Insulating Materials

In the production of rigid polyurethane foams, this compound acts as a potent crosslinking agent. vulcanchem.com When combined with polyols, its high functionality contributes to an increased crosslink density within the foam structure. This, in turn, improves the foam's compressive strength and dimensional stability, particularly at elevated temperatures. vulcanchem.com The resulting rigid foams are excellent thermal insulation materials, widely used in construction and refrigeration. mdpi.com The effectiveness of these foams is often evaluated by their closed-cell content, which should ideally be above 90% to ensure optimal insulation performance. mdpi.com

Recent research has focused on enhancing the fire-retardant properties of these foams. Formulations incorporating this compound with phosphorus-containing polyols have shown enhanced fire resistance while maintaining the desirable elastomeric properties of the polyurethane. vulcanchem.com Furthermore, the addition of trialkyl phosphate (B84403) additives has been highlighted in recent patents as a method to reduce smoke emission during combustion without compromising the mechanical integrity of the foam. vulcanchem.com

Table 1: Key Properties of Rigid Polyurethane Foams

| Property | Description | Impact of this compound |

| Compressive Strength | The ability of the foam to resist deformation under a compressive load. | Increased crosslinking enhances compressive strength. vulcanchem.com |

| Dimensional Stability | The ability of the foam to retain its original dimensions under varying temperature and humidity. | Higher crosslink density improves dimensional stability, especially at high temperatures. vulcanchem.com |

| Thermal Conductivity | The rate at which heat is transferred through the material. | High closed-cell content, facilitated by controlled polymerization, leads to low thermal conductivity. |

| Fire Retardancy | The ability of the material to resist ignition and slow the spread of flames. | Can be enhanced by incorporating phosphorus-containing polyols in the formulation. vulcanchem.com |

Advanced Flexible Polyurethane Foams for Specialized Applications

While toluene (B28343) diisocyanate (TDI) is more commonly used for flexible foams, the principles of isocyanate chemistry are crucial in determining the final properties of these materials. quora.comepa.gov Flexible polyurethane foams are primarily used for applications requiring cushioning, such as in furniture, bedding, and carpet underlay. quora.comepa.gov The properties of these foams are heavily influenced by the specific isomers of toluene diisocyanate used. For instance, the ratio of 2,4-TDI to 2,6-TDI affects the symmetry of the polymer chains and the degree of microphase separation, which in turn influences the foam's mechanical properties. vt.edu

Research has shown that increasing the content of the symmetric 2,6-TDI isomer can lead to better packing of the hard segments in the polyurethane, resulting in increased tensile strength and modulus in the resulting elastomers. vt.edu While specific data on this compound in flexible foams is less common, its trifunctionality suggests a potential role in creating foams with unique properties, such as enhanced load-bearing capacity or resilience, for specialized applications.

Polyurethane Coatings and Adhesives with Tailored Performance

This compound is utilized in the formulation of high-performance polyurethane coatings and adhesives due to its rapid cure kinetics and the excellent chemical resistance it imparts to the final product. vulcanchem.comdormer.com When reacted with hydroxyl-terminated prepolymers, it forms films with exceptional abrasion resistance and inertness to a wide range of chemicals. vulcanchem.com These properties make such coatings ideal for demanding applications in the automotive and aerospace industries. vulcanchem.com

The versatility of polyurethane chemistry allows for the tailoring of adhesive properties by carefully selecting the polyol and isocyanate components. The high reactivity of this compound contributes to the development of strong and durable adhesive bonds.

Development of Composites and Hybrid Materials Using this compound

Dual-Cure Resin Systems for Additive Manufacturing of Three-Dimensional Objects

Dual-curing resin systems are an emerging class of materials that are particularly well-suited for additive manufacturing, or 3D printing. plasticsengineering.orgnih.gov These systems typically involve two distinct polymerization reactions that can be triggered sequentially, often by different stimuli such as UV light and heat. plasticsengineering.org This approach offers greater control over the final properties of the printed object. plasticsengineering.org

While specific examples detailing the use of this compound in dual-cure systems for 3D printing are not extensively documented in the provided search results, its chemical nature makes it a plausible candidate for such applications. For instance, a resin could be formulated where an initial UV-curing step partially polymerizes the object, followed by a thermal curing step that activates the isocyanate groups of a component like this compound to create a highly crosslinked and robust final structure. This dual-curing approach can help to overcome common issues in 3D printing, such as incomplete curing and anisotropy in mechanical properties. plasticsengineering.org

Novel Macromolecular Architectures and Functional Materials Derived from this compound

The trifunctional nature of this compound, featuring three reactive isocyanate groups on a single aromatic ring, makes it a valuable building block for the creation of complex, highly crosslinked macromolecular structures. This high functionality is pivotal in the development of advanced materials with tailored properties, including porous polymer networks for adsorption and encapsulated systems for the controlled release of active compounds. Its rigid toluene core and the symmetric arrangement of the isocyanate groups contribute to the formation of polymers with significant thermal and mechanical stability.

Design of Porous Polymer Networks and Adsorptive Materials

The synthesis of porous polymer networks is a significant area of materials science, driven by the demand for materials capable of gas storage, separation, and catalysis. The effectiveness of these materials hinges on properties such as high surface area, controlled pore size, and chemical stability. This compound serves as a key crosslinking agent in the formation of such networks, particularly in rigid polyurethane foams.

The three isocyanate groups of the molecule allow for the formation of a three-dimensional, covalently bonded network when reacted with polyols. This high degree of crosslinking is fundamental to creating a rigid structure with inherent porosity. The density and pore structure of the resulting foam can be controlled by the choice of polyol and the use of blowing agents during the polymerization process. The resulting polyurethane networks possess a combination of thermal stability and mechanical strength, making them suitable for applications beyond simple insulation.

While direct studies focusing solely on this compound-based hyper-crosslinked polymers for gas adsorption are not widely available in public literature, the principles of porous polymer design allow for inferences. Research on other hyper-crosslinked polymers (HCPs) demonstrates that high surface areas and ultramicroporosity are key for effective gas capture, such as CO2. For instance, HCPs derived from nitrogen-rich monomers like triazatruxene have shown significant CO2 uptake capabilities. semanticscholar.org Given that the urethane (B1682113) linkages formed from this compound also contain nitrogen, it is plausible that porous networks derived from it would exhibit favorable interactions with acidic gases like CO2.

The potential for these materials as adsorbents is rooted in the combination of their physical pore structure and the chemical nature of the polymer backbone. The aromatic rings from the toluene core can engage in π-π stacking interactions with aromatic adsorbates, while the polar urethane groups can provide sites for dipole-dipole interactions and hydrogen bonding. Research on conjugated porous polymers has shown that these interactions are crucial for the adsorption of volatile organic compounds (VOCs) like gaseous toluene. researchgate.net

Table 1: Comparison of Monomers in Porous Polymer Adsorbent Research

| Monomer/Crosslinker | Polymer Type | Target Adsorbate(s) | Key Structural Feature for Adsorption |

| Triazatruxene | Hyper-crosslinked Covalent Polymer | CO2, CH4, H2 | Nitrogen-rich, planar core for high electron density and gas affinity. semanticscholar.org |

| 4,4′4″-Triaminotriphenylamine | Conjugated Porous Polymer | Gaseous Toluene | π-conjugated skeleton and hierarchical pore structures. researchgate.net |

| This compound | Polyurethane Network | (Inferred) CO2, VOCs | High crosslink density from three isocyanate groups, creating stable porosity; polar urethane linkages. |

Encapsulation Technologies for Functional Materials

Microencapsulation is a process where tiny particles or droplets of a core material (an active ingredient) are surrounded by a coating or shell. Interfacial polymerization is a prominent technique used to form this shell, creating microcapsules for applications ranging from self-healing materials to the controlled delivery of pharmaceuticals and pesticides. nih.gov The process typically involves the reaction of two monomers at the interface of an oil-in-water emulsion.

The most common isocyanate used in research for interfacial polymerization is toluene diisocyanate (TDI). researchgate.netresearchgate.net In a typical procedure, the isocyanate is dissolved in an oil phase containing the material to be encapsulated. This oil phase is then emulsified in a continuous aqueous phase. A polyamine, such as diethylenetriamine (B155796) (DETA), is added to the aqueous phase, and polymerization occurs at the oil-water interface, forming a solid polyurea shell around the oil droplets. nih.govresearchgate.net

While this compound is not the most commonly cited monomer in encapsulation literature, its trifunctional structure presents a significant advantage for this technology. Used as a crosslinking agent, it can create a shell with a much higher network density compared to the linear or lightly branched polymers formed from difunctional isocyanates. This enhanced crosslinking can lead to microcapsules with:

Increased Mechanical Strength: The robust, three-dimensional network makes the capsules less prone to rupture from physical stress.

Reduced Permeability: A denser polymer shell can slow the diffusion of the encapsulated core material, allowing for a more controlled and sustained release.

Improved Thermal Stability: The highly crosslinked structure enhances the thermal resistance of the capsule walls.

The reaction mechanism would be analogous to that with TDI, where the isocyanate groups at the interface react with amine groups from the aqueous phase. The third isocyanate group, however, allows for the formation of a tightly woven, three-dimensional polymer matrix, thereby "locking" the shell structure into a more rigid form.

Table 2: Monomers and System Parameters in Interfacial Polymerization for Encapsulation

| Function | Monomer/Component | Phase | Role in Polymerization | Reference |

| Isocyanate (Monomer) | Toluene-2,4-diisocyanate (TDI) | Oil (Dispersed) | Forms the backbone of the polyurea shell by reacting with amines. | nih.govresearchgate.net |

| Amine (Monomer) | Diethylenetriamine (DETA) | Aqueous (Continuous) | Reacts with isocyanate groups to form urea (B33335) linkages. | nih.govresearchgate.net |

| Potential Crosslinker | This compound | Oil (Dispersed) | Acts as a trifunctional node to create a highly crosslinked, rigid shell. | |

| Core Material | n-Octadecane | Oil (Dispersed) | Phase-change material being encapsulated. | nih.govresearchgate.net |

| Surfactant | Tween 20 / Span 80 | Aqueous / Interface | Stabilizes the oil-in-water emulsion. | nih.gov |

Future Research Directions and Emerging Paradigms for Toluene 2,4,6 Triyl Triisocyanate

Innovations in Sustainable Synthesis and Processing Technologies

The traditional synthesis of isocyanates, including Toluene-2,4,6-triyl triisocyanate, heavily relies on the use of phosgene (B1210022). nwo.nlresearchgate.net This highly toxic chemical poses significant environmental and safety risks, prompting a concerted effort to develop phosgene-free synthetic routes. nwo.nlresearchgate.netmonash.edu The principles of green chemistry are at the forefront of this research, aiming to reduce or eliminate the use and generation of hazardous substances. nih.gov

A promising alternative to the phosgene process is the reductive carbonylation of corresponding nitro-aromatic compounds. nwo.nl This method, while still under development for widespread industrial application, offers a potentially more sustainable pathway to isocyanates. nwo.nl Another avenue of exploration is the use of dimethyl carbonate or urea (B33335) as carbonyl sources, which are considered greener reagents. Future research will likely focus on optimizing catalyst systems, reaction conditions, and process efficiency to make these non-phosgene routes economically viable on an industrial scale. nih.govgoogle.com The development of bio-based isocyanates from renewable resources is also a growing area of interest, aiming to reduce the carbon footprint of polyurethane production. patsnap.comrsc.orgrsc.org

Recent advancements have also focused on the development of novel catalysts to improve the efficiency and selectivity of isocyanate reactions. patsnap.com For instance, research into cobalt-catalyzed asymmetric reductive coupling of isocyanates with alkyl halides is opening new possibilities for creating complex chiral amides. acs.org

Table 1: Comparison of Isocyanate Synthesis Routes

| Synthesis Route | Key Reactants | Advantages | Challenges |

| Phosgene Process | Amine, Phosgene | Well-established, high yield nih.gov | Highly toxic phosgene, corrosive byproducts (HCl) nwo.nlnih.gov |

| Reductive Carbonylation | Nitro-aromatic compound, Carbon Monoxide | Phosgene-free nwo.nl | Catalyst cost and separation, harsh reaction conditions nwo.nl |

| Dimethyl Carbonate (DMC) Route | Amine, DMC | Greener reagent, phosgene-free | Requires effective catalysts and optimization |

| Urea Route | Amine, Urea | Readily available and safer reagents | Can produce complex mixtures and byproducts google.com |

Advanced Computational and Data-Driven Approaches for Material Design

The advent of powerful computational tools has revolutionized materials science, enabling the in silico design and prediction of material properties before synthesis. For this compound, computational modeling offers a pathway to accelerate the discovery of new applications and optimize existing ones.

Quantum mechanics methods, such as Density Functional Theory (DFT), can be employed to predict the molecular structure, reactivity, and electronic properties of this compound and its derivatives. rsc.orgresearchgate.net This fundamental understanding can guide the rational design of new polymers with tailored characteristics. For example, by simulating the interaction of the triisocyanate with different polyols, researchers can predict the mechanical, thermal, and chemical properties of the resulting polyurethanes. acs.org

Furthermore, the integration of data science and machine learning is creating a new paradigm in materials discovery. nims.go.jp By building large datasets of experimental and computational results, data-driven models can identify complex structure-property relationships that may not be apparent through traditional research methods. This approach can be used to screen vast chemical spaces for novel monomers or formulations that, when combined with this compound, could lead to materials with unprecedented performance. The development of automated molecule generation and high-throughput virtual screening will further accelerate this process. nims.go.jp

Table 2: Computational Tools in Material Design for this compound

| Computational Method | Application | Potential Insights |

| Density Functional Theory (DFT) | Prediction of molecular properties rsc.orgresearchgate.net | Electronic structure, reactivity, bond energies, vibrational frequencies |

| Molecular Dynamics (MD) Simulation | Simulation of polymer chain dynamics and interactions | Glass transition temperature, mechanical strength, diffusion coefficients |

| Quantitative Structure-Activity Relationship (QSAR) | Modeling of relationships between chemical structure and properties | Prediction of properties for new, unsynthesized molecules |

| Machine Learning / AI | High-throughput screening and material discovery nims.go.jp | Identification of novel formulations with desired properties |

Exploration of Novel Reactivity and Material Architectures

The three isocyanate groups of this compound offer a versatile platform for creating complex and highly cross-linked polymer architectures. While its primary use is in polyurethanes, ongoing research is exploring new reactions and material designs to expand its application scope.

One area of interest is the development of "smart" or responsive materials. By incorporating this compound into polymer networks containing dynamic covalent bonds, it may be possible to create materials that can change their properties in response to external stimuli such as light, heat, or pH. acs.org This could lead to applications in areas like self-healing materials, drug delivery systems, and sensors. researchgate.netmdpi.com

Furthermore, the unique trifunctional nature of this isocyanate makes it an ideal candidate for the synthesis of highly branched polymers, dendrimers, and hyperbranched polymers. These complex architectures can impart unique properties such as lower viscosity in solution and a high density of functional groups at the periphery, which can be further modified for specific applications. Research in this area is focused on controlling the polymerization process to achieve well-defined structures and exploring the use of these materials in coatings, adhesives, and nanotechnology. datainsightsmarket.com The exploration of its utility in flame-retardant polyurethanes and biomedical adhesives is also an active area of research. vulcanchem.com

Q & A

Q. What are the standard laboratory synthesis methods for Toluene-2,4,6-triyl triisocyanate?

this compound is synthesized via phosgenation of 2,4,6-toluenetriamine under controlled conditions. Key steps include:

- Reaction Setup : Use anhydrous solvents (e.g., chlorobenzene) to prevent hydrolysis.

- Catalysts : Introduce tertiary amines (e.g., triethylamine) to accelerate phosgenation.

- Purification : Distillation under reduced pressure (1–5 mmHg) to isolate the triisocyanate from byproducts like HCl and excess phosgene .

- Safety : Conduct reactions in sealed reactors with scrubbers to neutralize phosgene gas .

Q. What safety protocols are essential for handling this compound?

- PPE : Use nitrile gloves, chemical-resistant aprons, and full-face respirators with organic vapor cartridges .

- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent moisture absorption and polymerization.

- Ventilation : Perform experiments in fume hoods with HEPA filters to mitigate inhalation risks (OSHA PEL: 0.005 ppm) .

- Spill Management : Neutralize spills with alkaline solutions (e.g., 10% sodium bicarbonate) before disposal .

Q. How can researchers confirm the purity of this compound using spectroscopic methods?

- FT-IR : Confirm NCO groups via sharp peaks at ~2270 cm⁻¹ (isocyanate stretch) and absence of NH stretches (~3300 cm⁻¹) .

- ¹H NMR : Aromatic protons appear as a singlet at δ 7.2–7.5 ppm; methyl protons (CH₃) resonate as a singlet at δ 2.3 ppm. Impurities like residual amines show peaks at δ 1.5–2.0 ppm .

- Titration : Use dibutylamine back-titration to quantify free NCO content (target: >98%) .

Advanced Research Questions

Q. How can this compound enhance the design of metal-organic frameworks (MOFs) for gas storage?